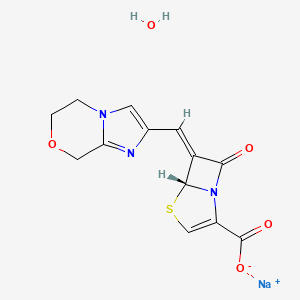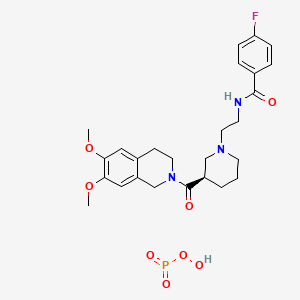
Benzomalvin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzomalvin-A is a potent antagonist of neurokinin receptors, isolated from the fungus Penicillium species. It exhibits inhibitory activity against substance P, a neuropeptide associated with inflammatory processes and pain transmission. The compound has shown significant potential in various scientific research fields due to its unique chemical structure and biological activity .
Méthodes De Préparation
The synthesis of Benzomalvin-A involves several steps, starting from commercially available (S)-phenylalanine and isatoic anhydride. The process includes acylation, cyclization, and dehydrocyclization reactions. One effective synthetic route involves a three-pot methodology that yields N-demethylbenzomalvin-A with an overall yield of 54% .
Analyse Des Réactions Chimiques
Benzomalvin-A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can modify the benzodiazepine ring, altering its biological activity.
Common reagents used in these reactions include triethylamine, acetic acid, and scandium triflate. Major products formed from these reactions are typically quinazolinone and benzodiazepine derivatives .
Applications De Recherche Scientifique
Benzomalvin-A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of benzodiazepine-quinazolinone alkaloids.
Biology: The compound is used to investigate neurokinin receptor pathways and their role in pain and inflammation.
Medicine: Benzomalvin-A’s inhibitory activity against substance P makes it a potential candidate for developing new analgesics and anti-inflammatory drugs.
Industry: While industrial applications are limited, the compound’s unique structure and biological activity make it valuable for pharmaceutical research and development
Mécanisme D'action
Benzomalvin-A exerts its effects by antagonizing neurokinin receptors, particularly the NK1 receptor. This inhibition prevents substance P from binding to the receptor, thereby reducing pain and inflammation signals. The compound’s molecular targets include the neurokinin NK1 receptors in guinea pigs, rats, and humans .
Comparaison Avec Des Composés Similaires
Benzomalvin-A is part of a class of benzodiazepine-fused quinazolinones, which includes Benzomalvin-B, Benzomalvin-C, and Benzomalvin-E. These compounds share similar structures but differ in their specific biological activities and receptor affinities. For example:
Benzomalvin-B: Exhibits similar inhibitory activity against substance P but has different receptor binding affinities.
Benzomalvin-C: Has been studied for its unique structural properties and potential therapeutic applications.
Benzomalvin-E: Known for its distinct chemical reactivity and potential use in synthetic chemistry.
Benzomalvin-A stands out due to its potent inhibitory activity and well-documented synthesis routes, making it a valuable compound for research and potential therapeutic development.
Propriétés
Formule moléculaire |
C24H19N3O2 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
(7S)-7-benzyl-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C24H19N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-14,21H,15H2,1H3/t21-/m0/s1 |
Clé InChI |
YYWUABJYAOCACI-NRFANRHFSA-N |
SMILES isomérique |
CN1[C@H](C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5 |
SMILES canonique |
CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)






![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)
![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)

![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)

